REACTION_CXSMILES
|
Cl.[OH:2][CH:3]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][CH3:16])[C:4](=[NH:8])[O:5]CC.C(N(CC)CC)C.[C:24](Cl)(Cl)=[O:25]>O1CCCC1>[CH3:16][O:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[CH:3]1[O:2][C:24](=[O:25])[NH:5][C:4]1=[O:8] |f:0.1|
|
Name
|
Ethyl 1-hydroxy-1-(2-methoxyphenyl)methanecarboximidate hydrochloride
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
Cl.OC(C(OCC)=N)C1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
23.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
Stirring at 0°-5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The stirred reaction mixture
|
Type
|
ADDITION
|
Details
|
The reaction mixture was slowly poured over 1 l
|
Type
|
EXTRACTION
|
Details
|
of crushed ice and product extracted into three portions of chloroform
|
Type
|
WASH
|
Details
|
The combined chloroform extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to solids
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from toluene
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)C1C(NC(O1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |